

Preliminary Toxicity Profile of Ouabain: An In-depth Technical Guide

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Compound of Interest

Compound Name: Anhydro-ouabain

Cat. No.: B12374152

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Disclaimer: Information regarding the specific preliminary toxicity of **anhydro-ouabain** is not available in the current scientific literature based on the conducted search. This guide provides a detailed overview of the preliminary toxicity studies of its parent compound, ouabain, to serve as a foundational reference for researchers, scientists, and drug development professionals. The toxicological properties of **anhydro-ouabain** may differ, and any extrapolation should be done with extreme caution.

Introduction

Ouabain, also known as g-strophanthin, is a cardiac glycoside derived from plants and has been traditionally used as an arrow poison.^[1] In controlled doses, it has been medically utilized to manage conditions like hypotension and certain cardiac arrhythmias.^[1] Its primary mechanism of action involves the inhibition of the Na⁺/K⁺-ATPase pump, a critical enzyme for maintaining cellular electrochemical gradients.^{[1][2]} This inhibition leads to a cascade of events, including an increase in intracellular calcium, which enhances cardiac contractility.^{[2][3]} However, the therapeutic window for ouabain is narrow, and toxicity is a significant concern.^[2] This document synthesizes the available preliminary toxicity data for ouabain.

Quantitative Toxicity Data

The following table summarizes the key quantitative toxicity metrics reported for ouabain across different animal models and experimental setups.

Parameter	Species	Route of Administration	Value	Reference
LD50	Rat	Intravenous	14 mg/kg	[4]
LD50	Mouse	Intraperitoneal	11 mg/kg	[4]
LD50	Mouse	Intravenous	2.2 mg/kg (2200 µg/kg)	[4]
LD50	Mouse	Oral	5 mg/kg (for Ouabain octahydrate)	[5]
Toxic Dose (Arrhythmia)	Cat	Infusion	39 +/- 14 µg/kg	[6]
Lethal Dose (Arrhythmia)	Cat	Infusion	62 +/- 16 µg/kg	[6]
IC50	Human Keratinocytes (HaCaT cells)	In vitro	233 nM	[7]

Experimental Protocols

In Vivo Toxicity Assessment in Cats

A study evaluating the inotropic and toxic effects of ouabain involved the following protocol:

- Animal Model: Healthy cats.[6]
- Drug Administration: Intravenous infusion of ouabain.[6]
- Parameters Monitored: The positive inotropic effect and the time-course of arrhythmia development were recorded until the death of the animal.[6]
- Endpoints: The mean doses that caused persistent arrhythmia (toxic dose) and lethal arrhythmias were determined.[6]

In Vitro Cytotoxicity in Human Keratinocytes

The cytotoxic effects of ouabain were investigated in human keratinocyte cell lines using the following methodology:

- Cell Line: HaCaT cells (human keratinocytes).[7]
- Treatment: Cells were treated with varying concentrations of ouabain.[7]
- Assays:
 - Cell Viability: Assessed to determine the IC50 value.[7]
 - Apoptosis Assay: To quantify the percentage of apoptotic cells following treatment.[7]
 - Cell Cycle Analysis: To determine the effect of ouabain on cell cycle progression.[7]

Toxicity in Isolated Perfused Guinea Pig Hearts

The mechanism of ouabain-induced cardiotoxicity was examined using the following experimental setup:

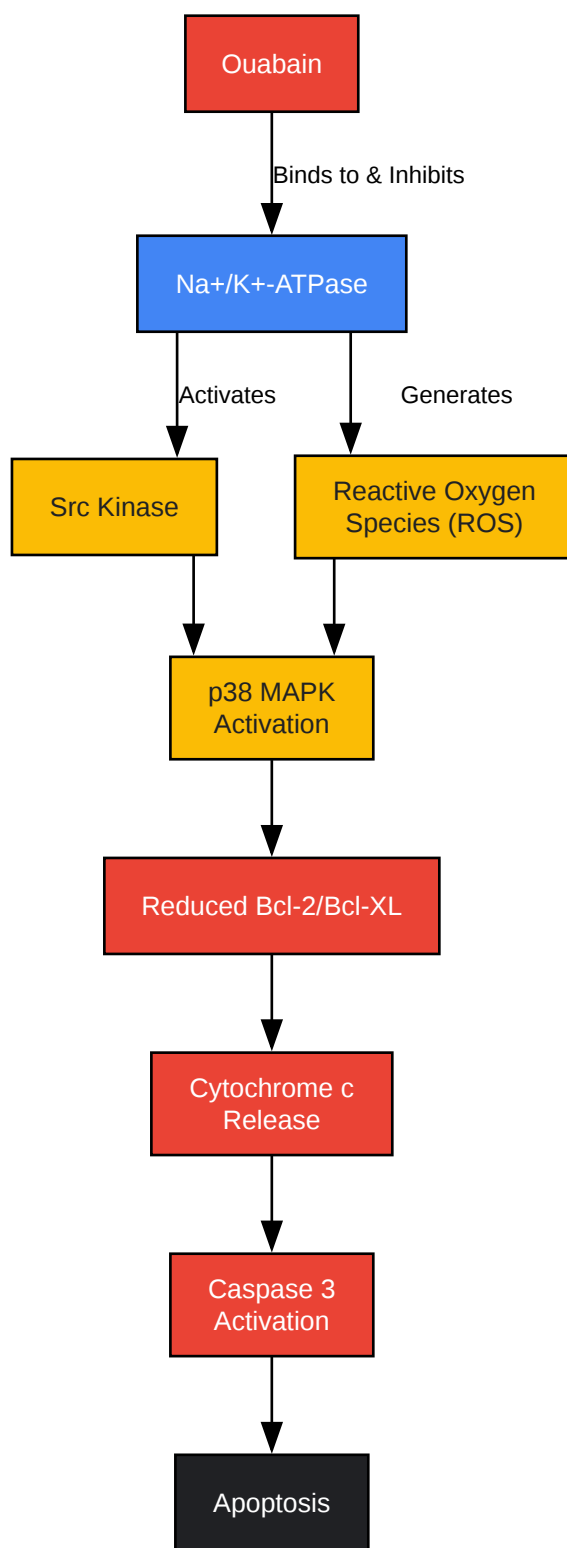
- Model: Isolated perfused guinea pig (Langendorff) heart preparations.[8]
- Treatment: Perfusion with an arrhythmogenic concentration of ouabain (1.37×10^{-6} M).[8]
- Biochemical Analysis: Measurement of ventricular cyclic AMP, ATP, and release of creatine kinase and lactate dehydrogenase.[8]
- Physiological Monitoring: Electrocardiograph recordings to observe arrhythmias.[8]
- Ultrastructural Analysis: Electron microscopy of the ventricular endocardium.[8]

Signaling Pathways in Ouabain Toxicity

Ouabain's toxicity is not solely due to the inhibition of the Na⁺/K⁺-ATPase pump but also involves the activation of complex intracellular signaling cascades.[2][9]

Ouabain-Induced Signaling Cascade Leading to Cell Death

Binding of ouabain to the Na⁺/K⁺-ATPase can trigger a signaling cascade that can lead to apoptosis. This involves the generation of reactive oxygen species (ROS), activation of Src kinase, and subsequent downstream signaling pathways.

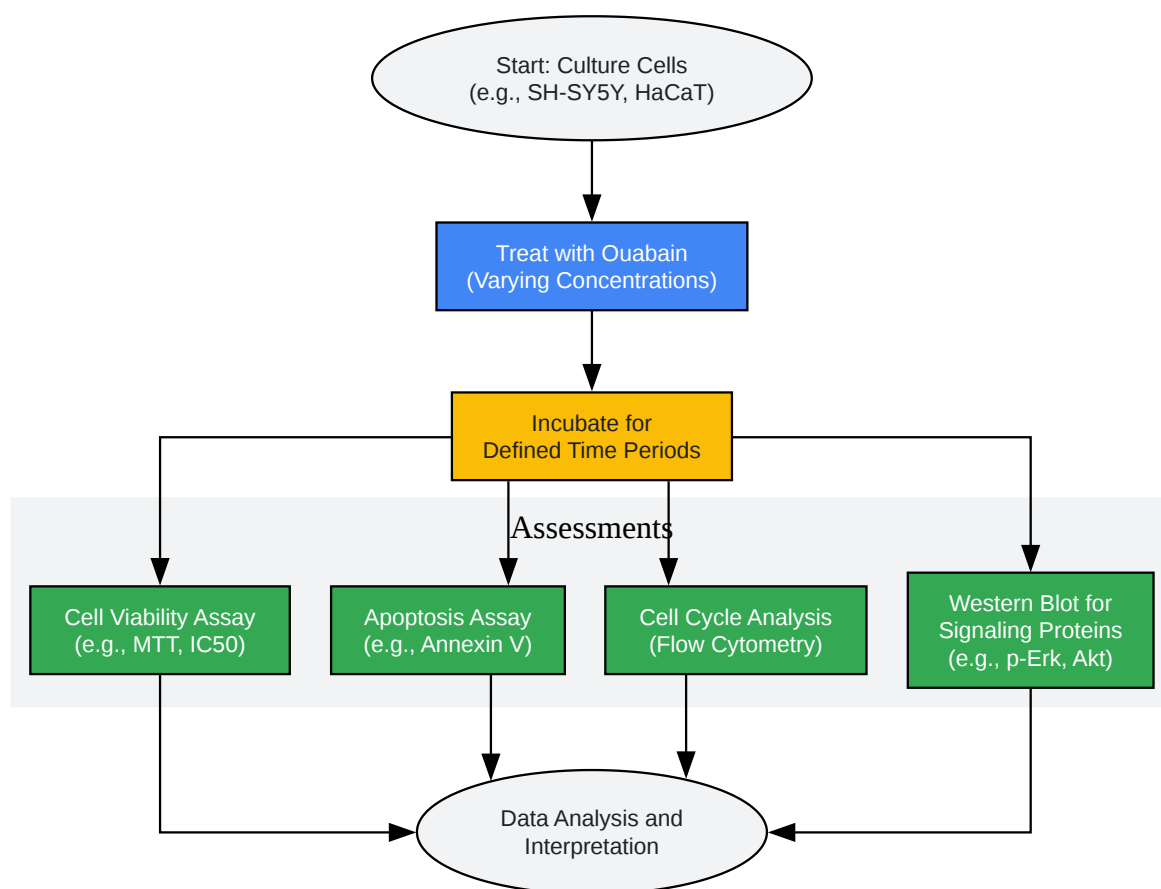


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Caption: Ouabain-induced apoptotic signaling pathway.

Experimental Workflow for Investigating Ouabain-Induced Cytotoxicity

The following diagram illustrates a typical workflow for studying the cytotoxic effects of ouabain in a cell line.

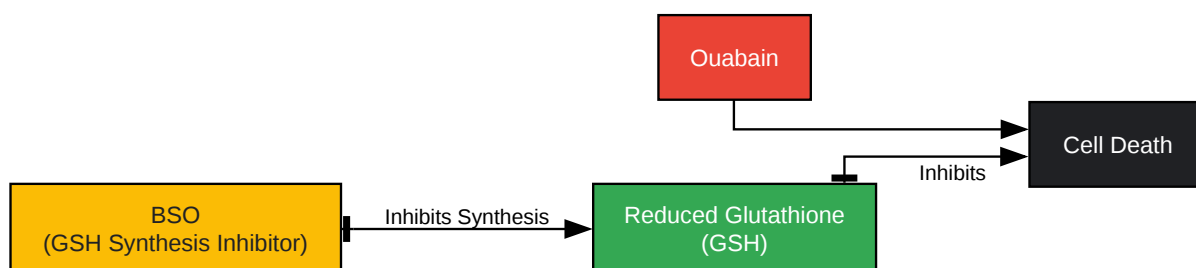


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Caption: Experimental workflow for ouabain cytotoxicity studies.

Role of Glutathione in Ouabain Toxicity

Studies have shown that reduced glutathione (GSH) plays a protective role against ouabain-induced toxicity. Conversely, inhibition of GSH synthesis sensitizes cells to ouabain.[9]



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Caption: Modulation of ouabain toxicity by glutathione.

Conclusion

The preliminary toxicity data for ouabain highlight its narrow therapeutic index, with toxicity observed at nanomolar to micromolar concentrations in vitro and microgram per kilogram doses in vivo. The toxic effects are mediated not only by the disruption of ion homeostasis due to Na⁺/K⁺-ATPase inhibition but also through the activation of specific intracellular signaling pathways leading to apoptosis. The protective role of glutathione suggests that oxidative stress is a component of ouabain's toxicity. These findings on ouabain underscore the necessity for thorough toxicological evaluation of related compounds like **anhydro-ouabain** before any potential therapeutic development. Future research should focus on directly assessing the toxicity profile of **anhydro-ouabain** to determine if its structural modifications alter its interaction with Na⁺/K⁺-ATPase and downstream signaling pathways, potentially leading to a different efficacy and safety profile compared to its parent compound.

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